molecular formula C18H32O3Si B8265745 CID 168189942

CID 168189942

Cat. No.: B8265745
M. Wt: 324.5 g/mol
InChI Key: LZQINZKUAXIAJJ-UHFFFAOYSA-N
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Description

No data were found in the provided evidence about the identity, structure, or biological activity of CID 168189942. For example:

  • lists compounds such as taurocholic acid (CID 6675) and betulin (CID 72326) but omits this compound .

Properties

IUPAC Name

tert-butyl-dimethyl-[3-(2-phenylmethoxyethoxy)propoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3Si/c1-18(2,3)22(4,5)21-13-9-12-19-14-15-20-16-17-10-7-6-8-11-17/h6-8,10-11H,9,12-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQINZKUAXIAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks data on CID 168189942, it provides frameworks for comparing compounds in general:

Table 1: Methodological Frameworks for Compound Comparison

Aspect Description Source Example
Structural Analysis Use of CID-linked PubChem entries for 2D/3D overlays (e.g., DHEAS vs. TC) Figure 8 in
Mass Spectrometry Comparison of CID (collision-induced dissociation) and ETD fragmentation (CID vs. ETD for ubiquitination analysis)
Pharmacological Effects Clinical studies on CID (chemotherapy-induced diarrhea) interventions –16 (moxibustion for CID)

Limitations of Available Evidence

Contextual Ambiguity : The acronym "CID" is used ambiguously:

  • Collision-Induced Dissociation in mass spectrometry () .

  • Chemotherapy-Induced Diarrhea in clinical studies (–16) .

Recommendations for Further Research

To address the lack of

Consult PubChem Directly : Access the PubChem entry for this compound (https://pubchem.ncbi.nlm.nih.gov/compound/168189942 ) for structural and property data.

Cross-Reference Analogues : Use cheminformatics tools (e.g., SMILES, InChI keys) to identify structurally similar compounds and compare their bioactivity or pharmacokinetics.

Explore Domain-Specific Literature : Search pharmacological or synthetic chemistry databases for peer-reviewed studies referencing this CID.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 168189942?

  • Methodological Approach :

  • Use the PICO framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., "How does this compound (intervention) affect [specific biological pathway] (outcome) compared to [existing compound] (comparison) in [cell line/organism] (population) over [timeframe]?" .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate viability. For example, ensure access to specialized instrumentation (feasibility) and relevance to gaps in metabolic pathway studies (novelty/relevance) .
    • Data Table :
FrameworkKey Components for this compound Research Questions
PICOPopulation: In vitro models; Intervention: Dose-response; Comparison: Known inhibitors; Outcome: Enzymatic activity
FINERNovelty: Structural analogs; Ethical: Non-toxic thresholds

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Methodological Approach :

  • Controls : Include positive/negative controls (e.g., solvent-only groups) to validate assay conditions .
  • Replication : Triplicate independent experiments with statistical power analysis to minimize variability .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis protocols, including purity verification (HPLC/NMR) and characterization data for novel derivatives .
    • Key Checklist :
  • Standardized solvent batches.
  • Calibrated instrumentation (e.g., spectrophotometers).
  • Pre-registered protocols on platforms like Open Science Framework.

Q. How to conduct a systematic literature review for this compound?

  • Methodological Approach :

  • Primary vs. Secondary Sources : Prioritize peer-reviewed articles over patents or preprints. Use databases like PubMed and SciFinder with filters for in vivo/in vitro studies .
  • Gap Analysis : Map existing data (e.g., binding affinities, toxicity profiles) using tools like VOSviewer to identify understudied areas (e.g., long-term stability in physiological conditions) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Approach :

  • Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamic profiling) .
  • Error Analysis : Re-examine protocols for variables like temperature fluctuations or assay interference (e.g., autofluorescence) .
  • Statistical Rigor : Apply mixed-effects models to account for batch variability or hierarchical data structures .
    • Case Study :
  • Contradiction: Conflicting IC₅₀ values in kinase inhibition assays.
  • Resolution: Re-test under standardized ATP concentrations and validate via Western blot .

Q. How to refine hypotheses when this compound exhibits unexpected bioactivity?

  • Methodological Approach :

  • Iterative Testing : Use high-throughput screening (HTS) to explore off-target effects, followed by structure-activity relationship (SAR) studies .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
    • Example Workflow :

Initial observation: Unanticipated apoptosis in non-target cells.

Revised hypothesis: this compound modulates mitochondrial membrane permeability.

Validation: Seahorse XF analysis for OCR/ECAR metrics .

Q. What interdisciplinary methodologies enhance mechanistic studies of this compound?

  • Methodological Approach :

  • Integrate Omics : Combine proteomics (e.g., TMT labeling) with transcriptomics (RNA-seq) to map signaling pathways affected by this compound .
  • Synchrotron Techniques : Utilize X-ray crystallography for co-crystal structures or XAFS for metal-binding studies .
    • Collaborative Framework :
DisciplineContribution
ComputationalMD simulations for conformational dynamics
AnalyticalLC-MS/MS for metabolite identification

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